(5S)-3,5-Dimethylimidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S)-3,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZFXWWQURWGE-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of the 5s 3,5 Dimethylimidazolidine 2,4 Dione Core
Electrophilic and Nucleophilic Substitution Reactions at Ring Positions
The imidazolidine-2,4-dione ring features several sites susceptible to substitution reactions, primarily at the nitrogen atoms. thieme-connect.de The reactivity of these positions is dictated by the acidity of the N-H protons and the nucleophilicity of the resulting anions.
In the (5S)-3,5-Dimethylimidazolidine-2,4-dione core, the N3 position is already substituted with a methyl group. The remaining N-H proton at the N1 position is acidic due to the electron-withdrawing effects of the adjacent C2 carbonyl group. researchgate.net This allows for deprotonation by a suitable base to form a nucleophilic anion. This anion can then readily react with various electrophiles in a nucleophilic substitution reaction. researchgate.net The N3 proton in a generic hydantoin (B18101) is typically more acidic than the N1 proton, making N3-alkylation more common under basic conditions. nih.gov However, since the N3 position in the target molecule is blocked, substitution occurs selectively at the N1 position. Studies on similar hydantoin systems have shown that direct N1-selective alkylation can be achieved in good yields using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov
Common electrophiles used for N1-substitution include:
Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide): To introduce various alkyl or aryl-alkyl groups. nih.gov
Acyl chlorides and anhydrides: To form N-acyl derivatives.
Electrophilic substitution directly on the carbon atoms (C4 and C5) of the saturated ring is generally not feasible due to the lack of electron density. These positions are not aromatic and lack the characteristics to undergo classical electrophilic aromatic substitution.
Ring-Opening and Ring-Closing Reactions of the Imidazolidine-2,4-dione Scaffold
The stability of the imidazolidine-2,4-dione ring is pH-dependent, and it can undergo ring-opening reactions, most notably through hydrolysis. wikipedia.org
Ring-Opening: Alkaline hydrolysis is a characteristic reaction of the hydantoin scaffold. rsc.org The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons (typically the more electrophilic C4 position), leading to the cleavage of an amide bond and the formation of a tetrahedral intermediate. rsc.org This is followed by ring-opening to yield an N-carbamoyl-α-amino acid. researchgate.net For this compound, hydrolysis would yield N-carbamoyl-N-methyl-L-alanine. This intermediate can then undergo further hydrolysis under more stringent conditions (e.g., heating with acid or base) to release the corresponding α-amino acid (N-methyl-L-alanine), ammonia, and carbon dioxide. wikipedia.orgnih.gov The hydrolysis process is a key reaction for converting hydantoins back into their constituent amino acids. acs.org
The general mechanism for alkaline hydrolysis is as follows:
Hydroxide attacks the C4 carbonyl, breaking the C4-N3 bond.
This forms the open-chain N-carbamoyl amino acid salt.
Further hydrolysis of the ureido group yields the free amino acid, CO2, and ammonia. nih.gov
Ring-Closing: The formation of the imidazolidine-2,4-dione ring is effectively the reverse of its hydrolytic cleavage. Several synthetic methods exist that construct the hydantoin core. mdpi.comnih.gov A common method involves the reaction of an α-amino acid with an isocyanate. mdpi.comresearchgate.net For the specific synthesis of this compound, the precursor would be N-methyl-L-alanine. This amino acid could be reacted with an isocyanate, followed by an acid-catalyzed intramolecular cyclization to form the hydantoin ring. Another powerful method for creating 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction, which uses a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source (like potassium cyanide). wikipedia.org A variation of this, known as the Urech hydantoin synthesis, involves the reaction of an amino acid with potassium cyanate. wikipedia.org
Derivatization Strategies for Functional Group Diversification
The hydantoin scaffold offers multiple positions for chemical modification, making it a versatile template in medicinal and organic chemistry. researchgate.netrsc.org For this compound, the primary site for derivatization is the N1 position, as the N3 and C5 positions are already occupied by methyl groups.
Functionalization at the N1 position typically involves deprotonation with a base followed by reaction with an electrophile. This strategy allows for the introduction of a wide array of functional groups, significantly diversifying the molecular structure.
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Purpose/Application |
| N1-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3, NaH, tBuOK), Solvent (e.g., DMF, THF) nih.gov | N1-Alkyl (-R) | Modify lipophilicity, introduce linkers, create new pharmacophores. |
| N1-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O), Base (e.g., Pyridine (B92270), Et3N) | N1-Acyl (-COR) | Introduce carbonyl-containing moieties, prodrug strategies. |
| N1-Arylation | Aryl halide (Ar-X), Palladium or Copper catalyst, Base | N1-Aryl (-Ar) | Introduce aromatic systems for π-stacking or other interactions. |
| Michael Addition | α,β-Unsaturated carbonyl/nitrile, Base | N1-Alkyl chain | Form carbon-carbon bonds and introduce complex side chains. |
These derivatization strategies are fundamental for exploring the structure-activity relationships of hydantoin-based compounds in drug discovery. nih.govnih.gov
Formation of Hybrid Molecular Architectures Incorporating the Chiral Hydantoin Moiety
The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in drug design to create molecules with enhanced affinity, selectivity, or a dual mechanism of action. thieme-connect.de The chiral this compound core serves as an excellent scaffold for building such hybrid architectures due to its defined stereochemistry and the reactive N1 position. nih.govacs.org
The most common approach to creating these hybrids is to use the N1 position as an attachment point for a linker, which is then connected to a second bioactive molecule. thieme-connect.de This strategy has been successfully employed to synthesize hydantoin-based hybrids with various other heterocyclic systems.
Examples of Hybridization Strategies:
Hydantoin-Triazole Hybrids: The N1 nitrogen of the hydantoin can be alkylated with a linker containing a terminal alkyne or azide. This functionalized hydantoin can then undergo a copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition ("click chemistry") with a complementary functionalized pharmacophore to form a stable triazole-linked hybrid molecule. thieme-connect.de
Hydantoin-Isoxazoline Hybrids: A linker with a terminal alkene can be introduced at the N1 position. This can then react with a nitrile oxide via a 1,3-dipolar cycloaddition to form an isoxazoline (B3343090) ring, which connects the hydantoin to another molecular fragment. thieme-connect.de
Hydantoin-Phosphate Hybrids: Phosphorylated hydantoins can be synthesized, introducing a phosphate (B84403) group that can modulate solubility and act as a bioisostere for other functional groups. thieme-connect.de
The creation of these hybrid molecules leverages the desirable properties of the chiral hydantoin scaffold, such as its rigid structure and potential for hydrogen bonding, while incorporating the biological activity of the linked pharmacophore. researchgate.netmdpi.com
| Hybrid Type | Linkage Chemistry | Second Pharmacophore | Potential Application |
| Hydantoin-Triazole | Azide-Alkyne Cycloaddition | Various (e.g., other heterocycles, peptides) | Combining distinct biological activities. thieme-connect.de |
| Hydantoin-Isoxazoline | 1,3-Dipolar Cycloaddition | Various | Creating structurally diverse libraries. thieme-connect.de |
| Hydantoin-Indole | Amidoalkylation | Indole | Anticancer agents. researchgate.net |
| Hydantoin-Phosphate | Phosphorylation | Phosphate group | Modulating physicochemical properties. thieme-connect.de |
Oxidative and Reductive Transformations of Imidazolidine-2,4-dione Derivatives
The imidazolidine-2,4-dione core is a saturated heterocyclic system and is generally stable towards oxidative and reductive conditions.
Oxidative Transformations: The carbon-nitrogen and carbon-carbon single bonds within the ring are resistant to oxidation under normal conditions. While oxidative processes can lead to the formation of hydantoins from other molecules (e.g., the oxidation of pyrimidine (B1678525) bases in DNA can yield hydantoin products), the direct oxidation of a pre-formed, stable hydantoin ring is not a common transformation. plos.org For instance, the oxidation of 8-oxo-7,8-dihydroguanosine, which can be seen as a complex hydantoin-containing structure, leads to further degradation products like guanidinohydantoin. nih.govacs.org However, this is a specialized reaction involving a highly activated substrate and does not represent the general reactivity of a simple alkyl-substituted hydantoin.
Reductive Transformations: The two carbonyl groups within the hydantoin ring are part of amide and ureide functionalities. These are significantly less reactive towards reduction than ketones or aldehydes. Reduction of these carbonyls typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH4). Such strong conditions may not only reduce the carbonyl groups to methylenes but could also lead to the cleavage of the ring itself. Selective reduction of one carbonyl group over the other would be challenging without specific directing groups. There is limited literature describing the controlled reduction of the this compound core while maintaining the ring's integrity.
Spectroscopic and Advanced Structural Characterization Techniques for 5s 3,5 Dimethylimidazolidine 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For (5S)-3,5-Dimethylimidazolidine-2,4-dione, ¹H, ¹³C, and advanced 2D NMR experiments collectively offer a complete picture of its structure.
The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The N-methyl group (N-CH₃) at position 3 would produce a sharp singlet, typically observed in the range of 2.8–3.1 ppm. The chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl groups.
The methyl group at the chiral center C5 (C5-CH₃) would appear as a doublet, as it is coupled to the methine proton (C5-H). This signal is anticipated in the 1.4–1.6 ppm region. The methine proton itself (C5-H) would be observed as a quartet due to coupling with the three protons of the adjacent methyl group, likely in the 4.0–4.3 ppm range. The specific stereochemistry, (5S), is confirmed through techniques like chiral chromatography or the use of chiral shift reagents, although standard ¹H NMR does not distinguish between enantiomers. The N-H proton at position 1 is expected to show a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but is typically found downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N1-H | 5.0 - 8.0 | broad singlet |
| N3-CH₃ | 2.8 - 3.1 | singlet |
| C5-H | 4.0 - 4.3 | quartet (q) |
Note: Predicted values are based on analyses of similar hydantoin (B18101) structures.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has five distinct carbon signals. The two carbonyl carbons (C=O) at positions C2 and C4 are the most deshielded, with expected chemical shifts in the range of 155–175 ppm. The C4 carbonyl is generally slightly more downfield than the C2 carbonyl in similar hydantoin systems.
The chiral C5 carbon, being attached to a nitrogen and a methyl group, is expected to resonate around 55–65 ppm. The N-methyl carbon (N3-CH₃) would appear in the 25–30 ppm region, while the C5-methyl carbon (C5-CH₃) would be the most upfield signal, typically between 15–20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 155 - 160 |
| C4 (C=O) | 170 - 175 |
| C5 | 55 - 65 |
| N3-CH₃ | 25 - 30 |
Note: Predicted values are based on analyses of similar hydantoin structures.
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show a clear correlation cross-peak between the C5-H proton (quartet) and the C5-CH₃ protons (doublet), confirming their scalar coupling and adjacency.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons. It would show correlations between the N3-CH₃ protons and the N3-CH₃ carbon, the C5-H proton and the C5 carbon, and the C5-CH₃ protons and the C5-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations. Key expected HMBC correlations for confirming the structure include:
From the N3-CH₃ protons to the C2 and C4 carbonyl carbons.
From the C5-H proton to the C4 carbonyl carbon and the C5-CH₃ carbon.
From the C5-CH₃ protons to the C5 carbon and the C4 carbonyl carbon.
From the N1-H proton to the C2 and C5 carbons.
These combined 2D experiments provide definitive evidence for the molecular structure of this compound. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing key information about its functional groups. nih.gov
The most prominent features in the IR spectrum of a hydantoin derivative are the carbonyl (C=O) stretching bands. Due to the presence of two carbonyl groups in the five-membered ring, two distinct stretching vibrations are typically observed. This is a result of symmetric and asymmetric stretching modes. scribd.comspectroscopyonline.com
For this compound, these bands are expected in the region of 1700–1800 cm⁻¹. The higher frequency band (asymmetric stretch) is often found around 1770–1790 cm⁻¹, while the lower frequency band (symmetric stretch) typically appears at 1705–1730 cm⁻¹. The exact positions can be influenced by intermolecular hydrogen bonding involving the N-H group. The N-H stretching vibration itself is expected as a broad band in the 3100–3300 cm⁻¹ region. C-H stretching vibrations from the methyl groups are anticipated just below 3000 cm⁻¹. nist.gov
Table 3: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3100 - 3300 (broad) |
| C-H (sp³) | Stretch | 2900 - 3000 |
| C=O | Asymmetric Stretch | 1770 - 1790 (strong) |
Note: Predicted values are based on analyses of similar hydantoin structures.
High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. The molecular formula for this compound is C₅H₈N₂O₂. Its monoisotopic mass is calculated to be 128.0586 g/mol . HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 129.0664.
Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that aid in structural confirmation. For hydantoin derivatives, fragmentation often involves the cleavage of the heterocyclic ring. researchgate.netnist.gov Key fragmentation pathways for this compound would likely include:
Loss of a methyl radical (•CH₃) from C5 to give a fragment ion at m/z 113.
Cleavage of the C4-C5 bond followed by rearrangement, potentially leading to the loss of methyl isocyanate (CH₃NCO), resulting in a fragment at m/z 71.
A retro-Diels-Alder type fragmentation of the ring can also occur, leading to various smaller charged fragments. researchgate.netwikipedia.org
Analysis of these fragmentation patterns provides strong corroborative evidence for the proposed structure. researchgate.net
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M]⁺ | 128.0586 |
| [M+H]⁺ | 129.0664 |
Note: Predicted values are based on the molecular formula C₅H₈N₂O₂.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation and Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques used to investigate the stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, providing information about the electronic transitions within a chiral molecule. ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. Together, these methods are instrumental in confirming the chirality of a compound and assigning its absolute configuration, often through comparison of experimental data with quantum chemical calculations. nih.gov
Despite a thorough search, no specific experimental or computationally predicted ECD or ORD data for this compound could be located in the available scientific literature. While studies on other chiral hydantoin derivatives have successfully employed these techniques for stereochemical elucidation, such data for the title compound is not publicly available. mdpi.comresearchgate.net
X-ray Crystallography for Definitive Absolute Configuration and Conformational Analysis
X-ray crystallography is a definitive method for determining the absolute configuration and solid-state conformation of a chiral molecule. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of atoms.
A comprehensive search for crystallographic data for this compound did not yield any results. There are no published crystal structures for this specific enantiomer in crystallographic databases. While crystal structures for other related hydantoin derivatives have been reported, this information is not applicable to the specific stereoisomer . chemrxiv.orgresearchgate.net
Computational Chemistry and Mechanistic Studies of 5s 3,5 Dimethylimidazolidine 2,4 Dione
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) has proven to be a valuable tool for investigating the molecular structure and electronic properties of imidazolidine-2,4-dione derivatives. By applying DFT methods, researchers can achieve a detailed understanding of bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. These computational approaches also offer insights into the electronic distribution within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.
For related heterocyclic compounds, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), have been employed to optimize molecular geometries. These studies provide a foundational understanding of the electronic structure, which is determined by the potential acting on the electrons within the system. The accuracy of these calculations allows for a reliable prediction of the molecular framework, which is essential for further computational analyses.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analyses
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are critical computational methods for understanding the reactivity and bonding characteristics of molecules like (5S)-3,5-Dimethylimidazolidine-2,4-dione.
The MEP is a valuable descriptor for predicting how a molecule will interact with other chemical species. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For similar heterocyclic systems, MEP analysis has been used to pinpoint sites susceptible to nucleophilic and electrophilic attack, which is fundamental to understanding their chemical behavior.
Theoretical Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.
The calculation of NMR chemical shifts for various nuclei (e.g., ¹H and ¹³C) can be performed with a good degree of accuracy using DFT. For related imidazolidine-2-thione derivatives, quantum chemical calculations have been used to systematize the effects of substituents on the ¹³C and ¹H NMR signals, aiding in the interpretation of their spectra. Similarly, the vibrational frequencies in an IR spectrum can be calculated, and these theoretical spectra can be compared with experimental results to identify characteristic functional groups and confirm the molecular structure.
Elucidation of Reaction Mechanisms and Transition States in this compound Synthesis
Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Computational chemistry provides powerful tools to elucidate reaction pathways, identify intermediates, and characterize transition states. For the synthesis of hydantoin (B18101) derivatives, which include this compound, several synthetic routes are known.
One common method for synthesizing hydantoins involves the reaction of an amino acid with an isocyanate. The synthesis of related 5,5-diphenylimidazolidine-2,4-dione, for instance, involves a base-catalyzed condensation between benzyl (B1604629) and urea (B33335). The proposed mechanism includes a nucleophilic attack of the urea's nitrogen atom on a carbonyl carbon, followed by an intramolecular cyclization. DFT calculations can be employed to model these reaction steps, calculate the activation energies for each transition state, and determine the most favorable reaction pathway. For other multicomponent reactions leading to hydantoin derivatives, complementary mechanisms have been proposed based on experimental and computational evidence.
Conformational Analysis and Stereochemical Preferences of the Chiral Imidazolidine Ring
The imidazolidine-2,4-dione ring in this compound is a chiral scaffold, and its conformational preferences are of significant interest. The substituents on the ring can adopt different spatial arrangements, leading to various conformers with different energies.
Applications of 5s 3,5 Dimethylimidazolidine 2,4 Dione in Advanced Organic Synthesis Research
Role as Chiral Auxiliaries in Asymmetric Transformations
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The well-established success of Evans oxazolidinones has paved the way for exploring other chiral heterocycles for this purpose. researchgate.net Enantioenriched 5-monosubstituted hydantoins are recognized as promising candidates to function as chiral auxiliaries in a variety of diastereoselective reactions. researchgate.net
The (5S)-3,5-Dimethylimidazolidine-2,4-dione scaffold, with its fixed (S)-configuration at the C-5 position, can theoretically control the facial selectivity of reactions. For instance, after acylation at the N-1 position, the methyl group at C-5 could sterically hinder one face of the corresponding enolate, directing incoming electrophiles to the opposite face. This strategy is commonly used to synthesize enantiomerically pure alpha-substituted carboxylic acids. After the diastereoselective alkylation, the auxiliary can be cleaved, typically via hydrolysis, to release the chiral product and recover the auxiliary. researchgate.net
While this potential is clear, specific studies detailing the use of this compound as a chiral auxiliary with comprehensive data on diastereomeric excess and yields in transformations like alkylations or aldol (B89426) reactions are not extensively documented in peer-reviewed literature. The table below illustrates the principle using data from the well-researched oxazolidinone auxiliaries, which serve as a model for the potential of related hydantoin (B18101) systems.
Table 1: Representative Asymmetric Alkylation using an Evans Oxazolidinone Chiral Auxiliary
| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| Propionyl | Benzyl (B1604629) bromide | Sodium bis(trimethylsilyl)amide | >99:1 | 90% |
| Propionyl | Allyl iodide | Lithium diisopropylamide | 98:2 | 85% |
| Acetyl | Methyl iodide | Sodium bis(trimethylsilyl)amide | 95:5 | 92% |
Data is representative of typical results for Evans oxazolidinone auxiliaries and serves to illustrate the concept.
Utilization as Chiral Building Blocks for the Synthesis of Complex Molecules
Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of a larger, complex target molecule, transferring their stereochemistry to the final product. Since this compound can be readily synthesized from the natural amino acid L-alanine, it is a valuable constituent of the "chiral pool." nih.gov
Its primary application as a chiral building block is in the synthesis of non-proteinogenic, or tailor-made, α-amino acids. nih.govnih.gov The hydantoin can be alkylated at the C-5 position; however, for this compound, this position is already substituted. A more common approach involves the synthesis of other α-amino acids using hydantoins derived from different starting materials. Subsequently, hydrolysis of the hydantoin ring provides the desired α-amino acid. researchgate.net
While the compound is fundamentally a chiral synthon, its specific incorporation into the total synthesis of complex natural products or pharmaceutical agents has not been a major focus of published research to date. Its value lies more in its relationship to L-alanine and its potential as a scaffold for creating derivatives.
Integration into Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. acs.org The hydantoin scaffold is well-suited for DOS and combinatorial chemistry due to its rigid core and multiple points for diversification (N-1, N-3, and C-5 positions). nih.govthieme-connect.de
Research has demonstrated the feasibility of creating libraries of hydantoin derivatives. For example, methods have been developed for the synthesis of spirocyclic and fused hydantoins via olefin metathesis, showcasing how the core structure can be elaborated into complex and diverse molecular architectures. acs.org Furthermore, three-component reactions have been employed to generate 1,3,5-trisubstituted hydantoins, allowing for rapid library generation from simple starting materials. nih.gov
This compound, with its defined stereochemistry at C-5 and available N-1 position for modification, is a prime candidate for inclusion in such libraries. By reacting it with a diverse set of electrophiles (e.g., alkyl halides, isocyanates), a library of chiral 1,5-disubstituted hydantoins could be generated. These "3D" fragments are of increasing interest in drug discovery. researchgate.net However, specific reports on combinatorial libraries built from this compound are limited.
Table 2: Potential Points of Diversification on the Hydantoin Scaffold for Library Synthesis
| Position | Starting Material Moiety | Potential Reagents for Diversification | Resulting Structure |
|---|---|---|---|
| N-1 | N-H | Alkyl halides, Acyl chlorides, Isocyanates | N-1 Substituted Hydantoin |
| N-3 | N-H | Alkyl halides, Michael acceptors | N-3 Substituted Hydantoin |
| C-5 | C=O (from precursor) | Aldehydes (Knoevenagel condensation) | 5-Alkylidene Hydantoin |
Exploration in the Development of New Catalytic Systems (e.g., Organocatalysis involving chiral hydantoins)
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A prominent class of organocatalysts are the imidazolidinones developed by Macmillan and others, which operate via iminium ion activation. It is important to note that these catalysts are structurally distinct from hydantoins (imidazolidine-2,4-diones).
The potential for a chiral hydantoin like this compound to act as an organocatalyst is an area open to exploration. Its two N-H groups could potentially act as hydrogen-bond donors, activating electrophiles in a chiral environment. This mode of catalysis is seen in chiral ureas and thioureas. Given the structural similarity of the urea (B33335) moiety embedded within the hydantoin ring, it is conceivable that it could catalyze reactions such as Michael additions or Friedel-Crafts alkylations. Nevertheless, there is a lack of specific research demonstrating the application of this compound as an organocatalyst in the scientific literature. The focus has primarily been on the synthesis of chiral hydantoins using other catalytic systems, such as chiral phosphoric acids. nih.govrsc.org
Potential as Ligands for Metal Complexes in Asymmetric Catalysis
The development of chiral ligands is central to asymmetric metal catalysis. The two nitrogen atoms and two carbonyl oxygen atoms in the this compound ring offer potential coordination sites for metal ions. Deprotonation of one of the N-H protons would generate an anionic nitrogen ligand that could bind to a transition metal center. The chiral environment created by the C-5 methyl group could then influence the stereochemical outcome of a catalyzed reaction.
While this is a plausible concept, the direct use of simple hydantoins as ligands in mainstream asymmetric catalysis is not common. More often, they are chemically modified to create more effective ligand scaffolds. For example, reduction of the hydantoin ring can yield chiral vicinal diamines, which are well-known and highly effective ligands for a range of metals. Additionally, hydantoin structures have been appended with other coordinating groups, such as a pyridine (B92270) ring, to create ligands where the hydantoin itself is not the primary binding site but part of a larger chiral structure. researchgate.net Direct studies of metal complexes formed with this compound and their application in asymmetric catalysis remain a field for future investigation.
Future Directions and Emerging Research Avenues for Chiral Imidazolidine 2,4 Diones
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For chiral imidazolidine-2,4-diones, this translates to the development of synthetic routes that are not only efficient but also environmentally benign.
Recent advancements have showcased the potential of "on-water" synthesis, a method that leverages the unique properties of water to accelerate reactions and simplify product isolation. For instance, the synthesis of thioxoimidazolidinone-isatin/ninhydrin conjugates has been successfully achieved in water using a recyclable ZnMnO3@Ni(OH)2 nano-catalyst. rsc.org This approach minimizes the use of volatile organic solvents, aligning with the goals of sustainable chemistry.
Microwave-assisted organic synthesis (MAOS) is another promising avenue. It offers rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. The synthesis of imidazolidinone derivatives via cycloaddition of glycine (B1666218) on Schiff's bases has been shown to be highly efficient under microwave irradiation, utilizing a recyclable indium(III) chloride catalyst. acs.org
Furthermore, solvent-free and grinding conditions represent the pinnacle of green synthetic methods. One-pot reactions of benzils with urea (B33335) or thiourea (B124793) derivatives under grinding conditions have been developed for the convenient and environmentally friendly synthesis of imidazolidine-2-thiones, hydantoins, and thiohydantoins. maynoothuniversity.ie These methods eliminate the need for solvents entirely, reducing waste and potential environmental impact.
The development of novel catalytic systems is also a key focus. While traditional methods often rely on stoichiometric reagents, catalytic approaches offer greater atom economy. Recent reviews have highlighted a plethora of catalytic strategies for accessing imidazolidin-2-ones, including metal-catalyzed carbonylation, diamination, and hydroamination reactions, as well as organocatalytic routes. nih.gov
| Synthetic Methodology | Key Features | Catalyst/Conditions | Reference |
| "On-water" synthesis | Environmentally benign, simplified work-up | ZnMnO3@Ni(OH)2 nano-catalyst | rsc.org |
| Microwave-assisted synthesis | Rapid, efficient, higher yields | Indium(III) chloride | acs.org |
| Solvent-free grinding | Elimination of organic solvents | Strong base | maynoothuniversity.ie |
| Catalytic Diamination | High efficiency and enantioselectivity | Pd(II) with chiral pyridine-oxazoline ligand | nih.gov |
Advanced Understanding of Stereochemical Control in Complex Synthetic Systems
The primary value of chiral imidazolidine-2,4-diones lies in their ability to induce stereoselectivity in chemical transformations. Future research will focus on achieving an even more profound understanding of the factors governing this control, enabling the design of more efficient and selective catalysts for increasingly complex molecular architectures.
The seminal work on MacMillan catalysts, a class of chiral imidazolidinone organocatalysts, has laid the groundwork for understanding iminium and enamine catalysis. rsc.orgchim.itnih.gov These catalysts activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack, controlling the stereochemical outcome of a wide array of reactions, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. scilit.commdpi.comnih.gov
Kinetic studies have been instrumental in elucidating the role of acid co-catalysts and identifying more reactive catalyst complexes, which has led to improved enantioselectivities and a broader substrate scope. scilit.com A deeper mechanistic understanding allows for the rational design of second-generation catalysts with enhanced activity and selectivity.
Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for probing the origins of stereoselectivity. researchgate.netrsc.org DFT calculations can model transition states and intermediates, providing insights into the subtle non-covalent interactions that dictate the facial selectivity of a reaction. For example, computational analyses have been used to explain the stereochemical outcome in imidazolidinone-catalyzed (4+3)-cycloaddition reactions, revealing that conformational reorganization of the catalyst can be the determining factor. unimi.itcardiff.ac.uk
The design of novel chiral ligands based on the imidazolidin-4-one (B167674) scaffold is another active area of research. These ligands, when complexed with metal ions like copper(II), have shown high catalytic activity and enantioselectivity in asymmetric Henry and aldol (B89426) reactions. researchgate.netwhiterose.ac.uk The stereochemical outcome in these systems is highly dependent on the relative configuration of the ligand, offering a tunable platform for asymmetric catalysis.
Exploration of New Reactivity Profiles for Selective Transformations
While the role of chiral imidazolidine-2,4-diones in activating carbonyl compounds is well-established, future research will undoubtedly uncover novel reactivity profiles, leading to the development of new and selective chemical transformations.
The versatility of imidazolidinone organocatalysts has already been demonstrated in a broad spectrum of reactions beyond simple additions. These include:
Cycloaddition Reactions: [4+2], [3+2], [2+1], and [4+3] cycloadditions have all been successfully catalyzed by imidazolidinones, providing access to a diverse range of cyclic and heterocyclic structures. mdpi.com
Cascade Reactions: The ability to merge iminium and enamine activation modes in a single pot has enabled powerful cascade reactions, allowing for the rapid construction of complex molecules from simple starting materials. mdpi.com
Transfer Hydrogenations: Biomimetic transfer hydrogenation reactions using Hantzsch esters as hydride donors provide an effective method for the enantioselective reduction of α,β-unsaturated aldehydes. mdpi.com
The application of these methodologies in the total synthesis of natural products showcases their power and versatility. rsc.org Furthermore, the exploration of imidazolidine-2,4-dione derivatives as inhibitors of biological targets, such as protein tyrosine phosphatase-1B and Bcl-2 proteins, highlights their potential in medicinal chemistry and drug discovery. nih.govnih.gov This opens up new avenues for designing compounds with specific biological activities based on their inherent reactivity and structural features. The investigation of these compounds as inhibitors of virulence factors in bacteria further expands their potential therapeutic applications. nih.govthieme.de
Integration with Flow Chemistry and Automated Synthesis Paradigms
The integration of well-established catalytic methods with modern technologies like flow chemistry and automated synthesis is a key trend in chemical manufacturing. This paradigm shift offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput optimization and production.
Continuous-flow chemistry is particularly well-suited for catalytic processes. The use of immobilized catalysts in packed-bed reactors allows for easy separation of the catalyst from the product stream, enabling catalyst recycling and continuous operation. scilit.comresearchgate.net Research has focused on immobilizing MacMillan-type imidazolidinone catalysts on solid supports like silica (B1680970) and polymers. scilit.comrsc.org
A complete continuous-flow approach, encompassing the synthesis of the catalyst, its immobilization, and its use in a reaction, has been demonstrated. scilit.comresearchgate.net This integrated process not only streamlines the workflow but can also positively impact the morphology, structure, and lifetime of the catalyst. For example, silica-supported MacMillan catalysts have been successfully used in Diels-Alder reactions under continuous-flow conditions, maintaining high conversion and enantioselectivity over extended periods. scilit.comresearchgate.net
The development of monolithic reactors containing immobilized chiral imidazolidinones is another promising direction. researchgate.net These reactors can be operated continuously for extended periods, producing chiral products with high yield and enantioselectivity. The ability to perform multi-step syntheses in a continuous fashion is a major goal, and the development of robust immobilized imidazolidinone catalysts is a critical step towards achieving this. rsc.orgnih.gov
| Technology | Advantages | Application with Chiral Imidazolidine-2,4-diones |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easy scale-up, catalyst recycling | Immobilized MacMillan catalysts in packed-bed reactors for continuous asymmetric synthesis. scilit.comresearchgate.net |
| Automated Synthesis | High-throughput screening, rapid reaction optimization, library synthesis | Potential for automated optimization of reaction conditions and synthesis of compound libraries. |
| Immobilized Catalysts | Catalyst recyclability, simplified product purification, continuous operation | Silica and polymer-supported imidazolidinone catalysts for various asymmetric transformations. scilit.comrsc.org |
Synergistic Theoretical and Experimental Approaches in Chirality Studies
The synergy between theoretical calculations and experimental work is becoming increasingly crucial for advancing the field of asymmetric catalysis. This integrated approach allows for a deeper understanding of reaction mechanisms and the origins of stereoselectivity, which in turn guides the design of more effective catalysts and reactions.
As previously mentioned, DFT calculations have been instrumental in elucidating the transition states of imidazolidinone-catalyzed reactions, providing a rationale for the observed enantioselectivities. researchgate.netrsc.orgunimi.itcardiff.ac.uk These computational models can predict the stereochemical outcome of a reaction, saving significant experimental time and resources.
Molecular dynamics simulations are another powerful tool for studying the conformational behavior of catalysts and catalyst-substrate complexes. nih.gov This information is vital for understanding how the chiral environment of the catalyst is transmitted to the substrate during the reaction.
Experimental validation of theoretical predictions is essential. This can involve kinetic studies to probe reaction mechanisms, spectroscopic analysis to characterize intermediates, and systematic variation of catalyst and substrate structures to test hypotheses generated from computational models. For example, the development of novel imidazolidinone catalysts with modified electronic and steric properties can be guided by computational predictions to achieve higher activity and selectivity.
The combination of computational design and experimental synthesis and testing creates a powerful feedback loop for catalyst development. This synergistic approach will be essential for tackling the challenges of creating highly selective catalysts for the synthesis of complex chiral molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
